molecular formula C17H11N3O2S2 B2622331 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881561-93-9

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2622331
CAS No.: 881561-93-9
M. Wt: 353.41
InChI Key: RCAUALUFJFUFBY-ZROIWOOFSA-N
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Description

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a benzimidazole moiety and a thioxothiazolidinone core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-mercaptobenzimidazole with an appropriate aldehyde and a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer activities. It is often used in research to study the mechanisms of these activities and to develop new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with their function. The thioxothiazolidinone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.

    Benzimidazoles: Compounds containing a benzimidazole moiety, widely studied for their therapeutic potential.

    Thioethers: Compounds with a sulfur atom bonded to two carbon atoms, often used in medicinal chemistry.

Uniqueness

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is unique due to its combination of a benzimidazole moiety and a thioxothiazolidinone core. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-hydroxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-11-5-3-4-10(8-11)20-16(22)14(24-17(20)23)9-15-18-12-6-1-2-7-13(12)19-15/h1-9,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOGONKIBXGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)O)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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